molecular formula C17H19ClO3 B4900426 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene

1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene

Cat. No. B4900426
M. Wt: 306.8 g/mol
InChI Key: DMCJLIVCDWEUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the function and regulation of β2-adrenergic receptors in various physiological and pathological conditions.

Mechanism of Action

1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 acts as a competitive antagonist of β2-adrenergic receptors, blocking the binding of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways mediated by β2-adrenergic receptors, such as cAMP production and protein kinase A activation. The exact mechanism of how this compound 118,551 interacts with the receptor is still under investigation.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have various biochemical and physiological effects in different tissues and organs. In the cardiovascular system, it can cause a decrease in heart rate and cardiac output, as well as a decrease in blood pressure. In the respiratory system, it can cause bronchoconstriction and decrease airway resistance. In the skeletal muscle, it can impair glycogenolysis and decrease muscle strength. In the adipose tissue, it can decrease lipolysis and inhibit fat breakdown.

Advantages and Limitations for Lab Experiments

1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 has several advantages for lab experiments. It is a highly selective antagonist for β2-adrenergic receptors, which allows for specific targeting of this receptor subtype. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, there are some limitations to its use. It has a relatively low affinity for β2-adrenergic receptors compared to other β2-adrenergic antagonists, which may require higher concentrations for effective blocking. It also has off-target effects on other adrenergic receptors, such as β1-adrenergic receptors, which may complicate the interpretation of results.

Future Directions

There are several future directions for the use of 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 in scientific research. One direction is to investigate the role of β2-adrenergic receptors in the regulation of immune response and inflammation, which may have implications for the treatment of autoimmune and inflammatory diseases. Another direction is to study the interactions between β2-adrenergic receptors and other signaling pathways, such as the insulin signaling pathway, which may provide insights into the pathogenesis of metabolic disorders. Finally, the development of more potent and selective β2-adrenergic antagonists may improve the specificity and efficacy of targeting β2-adrenergic receptors in various physiological and pathological conditions.

Synthesis Methods

1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 can be synthesized by reacting 4-(4-bromobutoxy)phenol with 4-methoxyphenol in the presence of a base, followed by chlorination of the resulting product with thionyl chloride. The final product can be purified by recrystallization or column chromatography.

Scientific Research Applications

1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene 118,551 is widely used in scientific research to study the function and regulation of β2-adrenergic receptors. It can be used to investigate the role of β2-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response. It can also be used to study the pathophysiology of diseases related to β2-adrenergic receptors, such as asthma, chronic obstructive pulmonary disease, and heart failure.

properties

IUPAC Name

1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-19-15-8-10-17(11-9-15)21-13-3-2-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCJLIVCDWEUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.